![molecular formula C14H18N4OS B10985593 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10985593.png)
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide and a hydrazine derivative, under acidic or basic conditions.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyrrole boronic acid or halide.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, potentially reducing any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thieno[3,4-c]pyrazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[3,4-c]pyrazole and pyrrole moieties can engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with biological macromolecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-pyrrol-1-yl)butanamide
- N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-imidazol-1-yl)butanamide
- N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-pyrazol-1-yl)butanamide
Uniqueness
This compound is unique due to its specific combination of thieno[3,4-c]pyrazole and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C14H18N4OS/c1-17-14(11-9-20-10-12(11)16-17)15-13(19)5-4-8-18-6-2-3-7-18/h2-3,6-7H,4-5,8-10H2,1H3,(H,15,19) |
InChI Key |
YAVZDONVFPLPOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


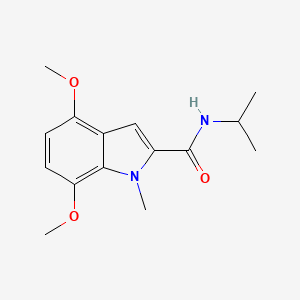
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10985515.png)
![N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10985518.png)
![N-(4-chloropyridin-2-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10985525.png)
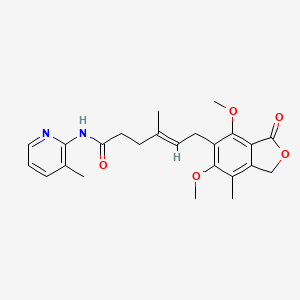
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10985538.png)
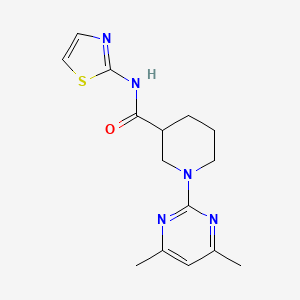
![N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10985557.png)
![N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine](/img/structure/B10985559.png)
![ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10985562.png)
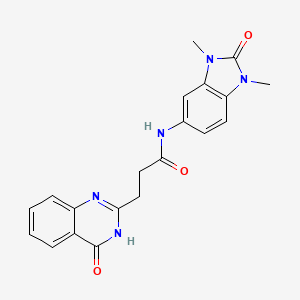
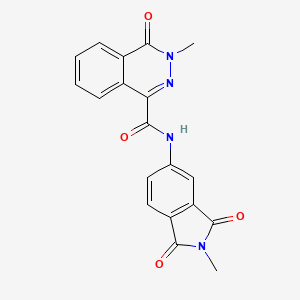
![4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B10985583.png)
![methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate](/img/structure/B10985600.png)
